molecular formula C16H19NO3 B3073012 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1017181-51-9

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3073012
CAS No.: 1017181-51-9
M. Wt: 273.33 g/mol
InChI Key: BJFRAJCUGIITQB-UHFFFAOYSA-N
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Description

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is an organic compound that features a complex structure with a combination of aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the carbon source. This step may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent or in the treatment of certain diseases.

    Industry: It can be used in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Methylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid: Similar structure but with a methyl group instead of a tert-butyl group.

    2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

2-[2-(4-tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-13(9-14(18)19)17-15(20-10)11-5-7-12(8-6-11)16(2,3)4/h5-8H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFRAJCUGIITQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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